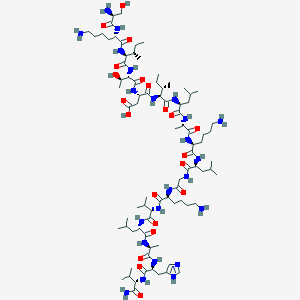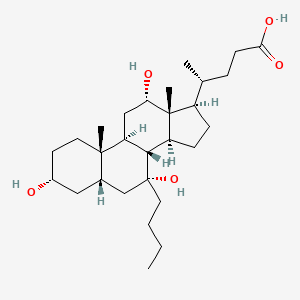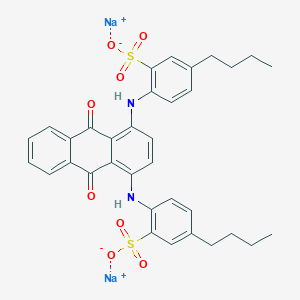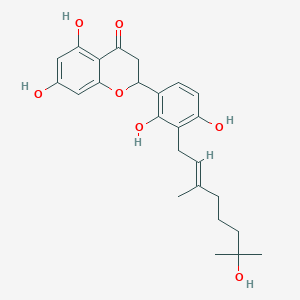
Antileishmanial agent-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-20 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in preclinical studies, demonstrating potent activity against various Leishmania species. Leishmaniasis is a significant health problem in many developing countries, and the development of effective and safe antileishmanial agents is crucial.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-20 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under reflux conditions . The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s purity and identity.
化学反応の分析
Types of Reactions
Antileishmanial agent-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Antileishmanial agent-20 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the biology of Leishmania parasites and their interactions with host cells.
Medicine: Investigated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting Leishmania infections
作用機序
The mechanism of action of Antileishmanial agent-20 involves multiple pathways:
類似化合物との比較
Similar Compounds
Miltefosine: An oral antileishmanial drug that also targets Leishmania parasites but has different molecular targets and pathways.
Paromomycin: An aminoglycoside antibiotic with antileishmanial activity, primarily used for treating visceral leishmaniasis.
Amphotericin B: A polyene antifungal with potent antileishmanial activity, used as a second-line treatment for leishmaniasis
Uniqueness of Antileishmanial agent-20
This compound stands out due to its unique chemical structure and mechanism of action. Unlike other antileishmanial agents, it targets multiple pathways within the parasite, making it less likely for resistance to develop. Additionally, its synthetic route allows for modifications to enhance its efficacy and reduce toxicity .
特性
分子式 |
C15H16N4O3 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
(2,3-dihydroxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H16N4O3/c20-12-3-1-2-11(14(12)21)15(22)19-8-6-18(7-9-19)13-10-16-4-5-17-13/h1-5,10,20-21H,6-9H2 |
InChIキー |
ZZHJDDYDLFEZIN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(C(=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



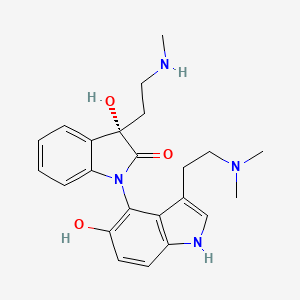
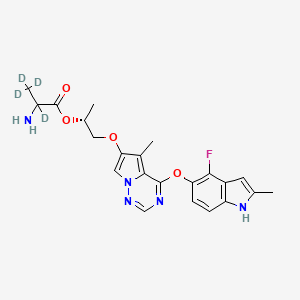
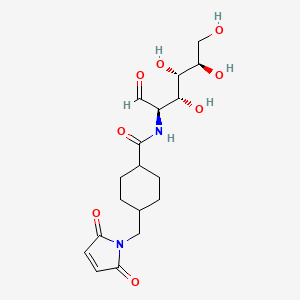
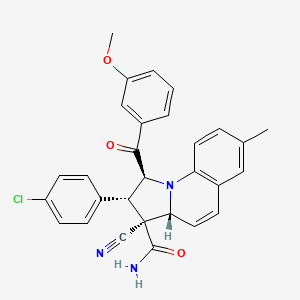
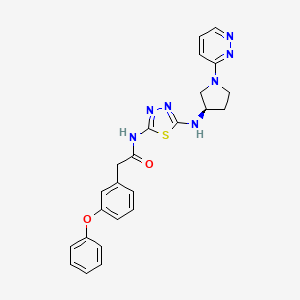
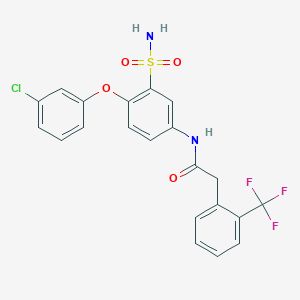
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

